Corticorelin Ovine
Overview
Description
Corticorelin ovine triflutate is a synthetic form of corticotropin-releasing hormone derived from sheep. It is primarily used for diagnostic purposes to differentiate between pituitary and ectopic production of adrenocorticotropic hormone in patients with adrenocorticotropic hormone-dependent Cushing’s syndrome . This compound is a potent stimulator of adrenocorticotropic hormone release from the anterior pituitary gland .
Scientific Research Applications
Corticorelin ovine triflutate is extensively used in medical research to evaluate the status of the pituitary-adrenal axis . It is employed as a diagnostic agent to differentiate between pituitary and ectopic sources of excessive adrenocorticotropic hormone secretion in patients with Cushing’s syndrome . Additionally, it is used in studies investigating the stress response and the regulation of cortisol production . In veterinary medicine, it has applications in understanding the endocrine functions of animals .
Future Directions
Mechanism of Action
Target of Action
Corticorelin ovine triflutate, also known as this compound, is a synthetic form of the peptide human corticotropin-releasing hormone (hCRH) . Its primary target is the anterior pituitary gland . The anterior pituitary gland is responsible for the release of adrenocorticotropic hormone (ACTH), which stimulates cortisol production from the adrenal cortex .
Mode of Action
This compound triflutate interacts with its target, the anterior pituitary gland, by stimulating it to release ACTH . This interaction results in an increase in plasma ACTH and cortisol levels . If the injection of this compound triflutate results in an increase of plasma ACTH and cortisol, the patient is diagnosed with Cushing’s disease.
Biochemical Pathways
The primary biochemical pathway affected by this compound triflutate is the hypothalamic-pituitary-adrenal (HPA) axis . This axis involves a complex set of direct influences and feedback interactions among the hypothalamus, the pituitary gland, and the adrenal glands. The HPA axis regulates many bodily functions, including stress response, immune response, digestion, mood and emotions, sexuality, and energy storage and expenditure .
Pharmacokinetics
The pharmacokinetics of this compound triflutate involve a rapid and sustained increase of plasma ACTH levels and a near parallel increase of plasma cortisol . Plasma ACTH levels in normal subjects increase 2 minutes after injection of corticorelin doses of ≥0.3 mcg/kg and reach peak levels after 10-15 minutes. Plasma cortisol levels increase within 10 minutes and reach peak levels at 30 to 60 minutes .
Result of Action
The molecular and cellular effects of this compound triflutate’s action involve the stimulation of the anterior pituitary gland to release ACTH, which in turn stimulates cortisol production from the adrenal cortex . This results in an increase in plasma ACTH and cortisol levels .
Biochemical Analysis
Biochemical Properties
Corticorelin ovine triflutate is a potent stimulator of adrenocorticotropic hormone (ACTH) release from the anterior pituitary gland . It interacts with the corticotropin-releasing hormone receptor 1 (CRHR1) on the surface of pituitary corticotroph cells . Upon binding to CRHR1, this compound triflutate activates the adenylate cyclase pathway, leading to an increase in cyclic adenosine monophosphate (cAMP) levels . This elevation in cAMP subsequently activates protein kinase A (PKA), which phosphorylates target proteins involved in the synthesis and release of ACTH . The interaction between this compound triflutate and CRHR1 is highly specific and plays a pivotal role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis .
Cellular Effects
This compound triflutate exerts significant effects on various cell types and cellular processes. In pituitary corticotroph cells, it stimulates the release of ACTH, which then acts on the adrenal cortex to promote cortisol synthesis and secretion . This compound also influences cell signaling pathways by activating the cAMP-PKA pathway, leading to changes in gene expression and cellular metabolism . Additionally, this compound triflutate has been shown to affect immune cells by modulating the production of cytokines and other inflammatory mediators . These cellular effects highlight the compound’s role in regulating stress responses and maintaining homeostasis .
Molecular Mechanism
The molecular mechanism of this compound triflutate involves its binding to the corticotropin-releasing hormone receptor 1 (CRHR1) on the surface of pituitary corticotroph cells . This binding triggers the activation of adenylate cyclase, resulting in increased cAMP levels . Elevated cAMP activates protein kinase A (PKA), which phosphorylates specific target proteins involved in the synthesis and release of ACTH . Additionally, this compound triflutate influences gene expression by modulating transcription factors such as cAMP response element-binding protein (CREB) . These molecular interactions underscore the compound’s role in regulating the HPA axis and stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound triflutate have been observed to change over time. The compound exhibits rapid and sustained increases in plasma ACTH and cortisol levels following intravenous administration . The duration of these effects is dose-dependent, with higher doses resulting in more prolonged responses . Studies have shown that the plasma ACTH levels peak within 10-15 minutes after injection and remain elevated for several hours . The stability and degradation of this compound triflutate in laboratory settings are influenced by factors such as temperature, pH, and storage conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the compound’s potential for sustained biological activity .
Dosage Effects in Animal Models
The effects of this compound triflutate vary with different dosages in animal models. Studies have demonstrated a dose-dependent relationship between this compound triflutate administration and plasma ACTH and cortisol levels . Lower doses (e.g., 0.03 mcg/kg) result in minimal increases in ACTH and cortisol, while higher doses (e.g., 3-10 mcg/kg) produce more pronounced and sustained responses . Adverse effects such as transient tachycardia, decreased blood pressure, and loss of consciousness have been observed at higher doses . These findings highlight the importance of optimizing dosage to achieve desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
This compound triflutate is involved in several metabolic pathways, primarily related to the regulation of the HPA axis . Upon binding to CRHR1, the compound activates the adenylate cyclase pathway, leading to increased cAMP levels and subsequent activation of PKA . This activation results in the phosphorylation of target proteins involved in ACTH synthesis and release . Additionally, this compound triflutate influences the production of cortisol by stimulating the adrenal cortex . The compound’s involvement in these metabolic pathways underscores its role in regulating stress responses and maintaining homeostasis .
Transport and Distribution
This compound triflutate is transported and distributed within cells and tissues through specific mechanisms . The compound binds to CRHR1 on the surface of pituitary corticotroph cells, facilitating its uptake and subsequent activation of intracellular signaling pathways . Additionally, this compound triflutate is distributed to the adrenal cortex, where it stimulates cortisol production . The transport and distribution of this compound triflutate are influenced by factors such as receptor expression, tissue perfusion, and binding affinity . These processes ensure the compound’s targeted delivery and biological activity within the body .
Subcellular Localization
The subcellular localization of this compound triflutate is primarily associated with its interaction with CRHR1 on the surface of pituitary corticotroph cells . Upon binding to CRHR1, the compound activates intracellular signaling pathways, leading to the synthesis and release of ACTH . Additionally, this compound triflutate may undergo post-translational modifications that influence its targeting to specific cellular compartments . These modifications ensure the compound’s precise localization and function within the cell . The subcellular localization of this compound triflutate is crucial for its role in regulating the HPA axis and stress response .
Preparation Methods
Corticorelin ovine triflutate is synthesized as a trifluoroacetate salt of a synthetic peptide. The peptide sequence is identical to ovine corticotropin-releasing hormone, which consists of 41 amino acids . The preparation involves the synthesis of the peptide chain followed by its purification and lyophilization to obtain a sterile, nonpyrogenic white cake powder . The industrial production method includes the use of solid-phase peptide synthesis, which allows for the sequential addition of amino acids to build the peptide chain .
Chemical Reactions Analysis
Corticorelin ovine triflutate primarily undergoes peptide bond formation and cleavage reactions. It does not typically undergo oxidation, reduction, or substitution reactions due to its peptide nature. Common reagents used in its synthesis include protected amino acids, coupling agents like dicyclohexylcarbodiimide, and deprotecting agents such as trifluoroacetic acid . The major product formed from these reactions is the desired peptide sequence, which is then purified and converted into its trifluoroacetate salt form .
Comparison with Similar Compounds
Corticorelin ovine triflutate is similar to human corticotropin-releasing hormone in its structure and function . it is derived from sheep and has a slightly different amino acid sequence . Other similar compounds include human corticotropin-releasing hormone, bovine corticotropin-releasing hormone, and synthetic analogs of corticotropin-releasing hormone . The uniqueness of this compound triflutate lies in its use as a diagnostic agent specifically for differentiating between pituitary and ectopic sources of adrenocorticotropic hormone production .
Properties
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C205H339N59O63S/c1-30-104(21)159(198(322)225-106(23)163(214)287)259-193(317)142(87-157(285)286)253-184(308)132(77-99(11)12)246-182(306)130(75-97(7)8)244-172(296)117(46-36-38-67-207)231-170(294)118(47-39-68-221-204(215)216)233-189(313)139(84-151(213)274)251-194(318)143(91-266)256-188(312)137(82-113-88-219-93-223-113)241-165(289)108(25)227-169(293)120(51-58-147(209)270)234-173(297)121(52-59-148(210)271)229-164(288)107(24)228-179(303)128(73-95(3)4)243-176(300)123(54-61-150(212)273)236-190(314)140(85-155(281)282)242-166(290)109(26)226-168(292)116(45-35-37-66-206)239-200(324)161(110(27)268)261-178(302)126(65-72-328-29)238-174(298)124(55-62-152(275)276)237-181(305)134(79-101(15)16)254-197(321)158(103(19)20)258-177(301)125(56-63-153(277)278)235-171(295)119(48-40-69-222-205(217)218)232-180(304)129(74-96(5)6)245-183(307)131(76-98(9)10)247-187(311)138(83-114-89-220-94-224-114)250-186(310)136(81-112-43-33-32-34-44-112)255-201(325)162(111(28)269)262-192(316)135(80-102(17)18)248-191(315)141(86-156(283)284)252-185(309)133(78-100(13)14)249-195(319)144(92-267)257-199(323)160(105(22)31-2)260-196(320)145-49-41-70-263(145)203(327)146-50-42-71-264(146)202(326)127(57-64-154(279)280)240-175(299)122(53-60-149(211)272)230-167(291)115(208)90-265/h32-34,43-44,88-89,93-111,115-146,158-162,265-269H,30-31,35-42,45-87,90-92,206-208H2,1-29H3,(H2,209,270)(H2,210,271)(H2,211,272)(H2,212,273)(H2,213,274)(H2,214,287)(H,219,223)(H,220,224)(H,225,322)(H,226,292)(H,227,293)(H,228,303)(H,229,288)(H,230,291)(H,231,294)(H,232,304)(H,233,313)(H,234,297)(H,235,295)(H,236,314)(H,237,305)(H,238,298)(H,239,324)(H,240,299)(H,241,289)(H,242,290)(H,243,300)(H,244,296)(H,245,307)(H,246,306)(H,247,311)(H,248,315)(H,249,319)(H,250,310)(H,251,318)(H,252,309)(H,253,308)(H,254,321)(H,255,325)(H,256,312)(H,257,323)(H,258,301)(H,259,317)(H,260,320)(H,261,302)(H,262,316)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H4,215,216,221)(H4,217,218,222)/t104-,105-,106-,107-,108-,109-,110+,111+,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,158-,159-,160-,161-,162-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEJLLNYQOBRRM-KSHGRFHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C205H339N59O63S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90229925 | |
Record name | Corticorelin ovine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90229925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
4670 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Corticorelin is a potent stimulator of adrenocorticotropic hormone (ACTH) release from the anterior pituitary. It is used as a diagnostic agent to evaluate the status of the pituitary-adrenal axis in the differentiation of a pituitary source from an ectopic source of excessive ACTH secretion. | |
Record name | Corticorelin ovine triflutate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09067 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
79804-71-0, 121249-14-7 | |
Record name | Corticorelin ovine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079804710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Corticorelin ovine triflutate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09067 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Corticorelin ovine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90229925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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